molecular formula C31H23ClN2O2 B11580752 (3E)-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one

(3E)-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11580752
M. Wt: 491.0 g/mol
InChI Key: IWDUASFDFRVMFL-LHLOQNFPSA-N
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Description

The compound (3E)-3-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule that features a combination of indole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common route starts with the preparation of the indole derivative, followed by the introduction of the chlorophenoxyethyl group. The final step involves the formation of the methylene bridge between the indole and phenyl groups under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenyl groups.

    Reduction: Reduction reactions can modify the functional groups attached to the indole and phenyl rings.

    Substitution: Various substitution reactions can occur, especially at the chlorophenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine gas and nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

Medically, the compound is being investigated for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new treatments for diseases such as cancer and neurological disorders.

Industry

In industry, the compound’s properties are explored for applications in materials science. Its stability and reactivity make it suitable for use in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid Compounds: Structurally similar to heparin, used in anticoagulant applications.

    Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

The uniqueness of (3E)-3-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of indole and phenyl groups, along with the chlorophenoxyethyl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C31H23ClN2O2

Molecular Weight

491.0 g/mol

IUPAC Name

(3E)-3-[[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]methylidene]-1-phenylindol-2-one

InChI

InChI=1S/C31H23ClN2O2/c32-27-14-6-9-17-30(27)36-19-18-33-21-22(24-12-4-7-15-28(24)33)20-26-25-13-5-8-16-29(25)34(31(26)35)23-10-2-1-3-11-23/h1-17,20-21H,18-19H2/b26-20+

InChI Key

IWDUASFDFRVMFL-LHLOQNFPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=C\C4=CN(C5=CC=CC=C54)CCOC6=CC=CC=C6Cl)/C2=O

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC4=CN(C5=CC=CC=C54)CCOC6=CC=CC=C6Cl)C2=O

Origin of Product

United States

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